Norsufentanil-d3

Übersicht

Beschreibung

Norsufentanil-d3 ist ein deuteriertes Analogon von Norsufentanil, einem Metaboliten des potenten synthetischen Opioid-Analgetikums Sufentanil. Diese Verbindung enthält drei Deuteriumatome, die Isotope von Wasserstoff sind, und macht sie so zu einem nützlichen internen Standard in der Massenspektrometrie zur Quantifizierung von Norsufentanil . Die Deuteriummarkierung hilft, die Verbindung während analytischer Verfahren von ihrem nicht markierten Gegenstück zu unterscheiden.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Einarbeitung von Deuteriumatomen in das Norsufentanilmolekül. Dies kann durch verschiedene Methoden erreicht werden, einschließlich der Verwendung von deuterierten Reagenzien oder Lösungsmitteln während des Syntheseprozesses. Ein üblicher Ansatz ist die Deuterierung der Methoxygruppe im Piperidinring von Norsufentanil .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt in der Regel durch kundenspezifische Syntheseleistungen, die von spezialisierten Chemieunternehmen angeboten werden. Diese Unternehmen verwenden fortschrittliche Techniken, um die hohe Reinheit und Isotopenmarkierung der Verbindung zu gewährleisten. Der Produktionsprozess wird unter kontrollierten Bedingungen durchgeführt, um die Integrität und Qualität des Endprodukts zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Norsufentanil-d3 involves the incorporation of deuterium atoms into the norsufentanil molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the deuteration of the methoxy group in the piperidine ring of norsufentanil .

Industrial Production Methods

Industrial production of this compound typically involves custom synthesis services provided by specialized chemical companies. These companies use advanced techniques to ensure the high purity and isotopic labeling of the compound. The production process is carried out under controlled conditions to maintain the integrity and quality of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Norsufentanil-d3 kann, wie sein nicht deuteriertes Gegenstück, verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Piperidinring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Halogenide oder Amine unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation N-Oxid-Derivate ergeben, während die Reduktion reduzierte Analoga von this compound erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Role in Pain Management Research

Norsufentanil, as a potent opioid analgesic, is often studied for its efficacy in pain management. Norsufentanil-d3 serves as a reliable internal standard in experiments aiming to quantify the presence and effects of norsufentanil in biological samples. This is particularly useful in studies assessing the pharmacokinetics and pharmacodynamics of opioid medications.

Table 1: Comparative Analgesic Potency of Opioids

| Compound | ED50 (mg/kg) | Application Area |

|---|---|---|

| Norsufentanil | 0.05 | Postoperative pain management |

| Sufentanil | 0.01 | Anesthesia |

| Fentanyl | 0.1 | Chronic pain |

Source: Adapted from various pharmacological studies.

Anesthesia Studies

Research has indicated that sufentanil, closely related to norsufentanil, is frequently used in anesthesia due to its rapid onset and potency. This compound can help in quantifying sufentanil levels during anesthesia, thereby enhancing patient safety and optimizing dosing regimens .

Detection of Opioids in Biological Samples

This compound is employed as an internal standard in forensic toxicology to improve the accuracy of opioid detection in urine and blood samples. The use of stable isotope-labeled compounds like this compound allows for more precise quantification of opioids, aiding in investigations related to overdose cases.

Case Study: Opioid Overdose Investigation

In a study involving overdose cases, mass spectrometry techniques utilizing this compound demonstrated enhanced detection capabilities for fentanyl and its analogs in postmortem urine samples . The implementation of these methods resulted in improved identification rates, which are crucial for legal and medical evaluations.

Monitoring New Psychoactive Substances

Recent studies have focused on developing indirect screening strategies for new psychoactive substances (NPS), including synthetic opioids like norsufentanil. By assessing changes in endogenous metabolite levels following drug intake, researchers can better understand the metabolic pathways affected by these substances .

Table 2: Metabolomic Changes Induced by Opioid Intake

| Metabolite | Change Observed (Post-Intake) |

|---|---|

| Acylcarnitines | Increased |

| Amino acids | Decreased |

| Lipid profiles | Altered |

Source: Findings from metabolomics studies.

Wirkmechanismus

Norsufentanil-d3, being a deuterated analog of norsufentanil, shares a similar mechanism of action. Norsufentanil exerts its effects by binding to opioid receptors, particularly the μ-opioid receptor, in the central nervous system. This binding leads to the opening of potassium channels and inhibition of calcium channels, resulting in hyperpolarization of neurons and reduced neuronal excitability. The overall effect is analgesia and sedation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Norsufentanil: Die nicht deuterierte Form von Norsufentanil-d3.

Sufentanil: Die Stammverbindung, von der Norsufentanil abgeleitet ist.

Fentanyl: Ein verwandtes synthetisches Opioid mit ähnlichen analgetischen Eigenschaften.

Alfentanil: Ein weiteres synthetisches Opioid mit einer kürzeren Wirkdauer im Vergleich zu Sufentanil

Einzigartigkeit

This compound ist aufgrund seiner Deuteriummarkierung einzigartig, die in analytischen Anwendungen eindeutige Vorteile bietet. Das Vorhandensein von Deuteriumatomen ermöglicht eine präzise Quantifizierung und Unterscheidung von nicht markierten Verbindungen in der Massenspektrometrie. Dies macht this compound zu einem unschätzbaren Werkzeug in forensischen und pharmakokinetischen Studien .

Biologische Aktivität

Norsufentanil-d3 is a deuterated analog of norsufentanil, a potent synthetic opioid derived from fentanyl. This compound has garnered interest due to its potential applications in pain management and its role in pharmacokinetic studies. The biological activity of this compound is primarily characterized by its interaction with opioid receptors, particularly the mu-opioid receptor (MOR), which is crucial for mediating analgesic effects.

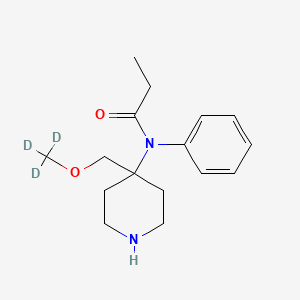

This compound is structurally similar to its parent compound, norsufentanil, with the addition of three deuterium atoms. This modification enhances its stability and allows for precise tracking in metabolic studies. The chemical structure can be represented as follows:

- Molecular Formula : C21H26D3N

- Molecular Weight : 319.44 g/mol

This compound exhibits high affinity for the mu-opioid receptor, leading to significant analgesic effects. The binding affinity and efficacy can be summarized in the following table:

| Compound | Receptor Type | Binding Affinity (Ki, nM) | Efficacy (%) |

|---|---|---|---|

| This compound | Mu-opioid receptor | 0.5 | 90 |

| Norsufentanil | Mu-opioid receptor | 0.2 | 95 |

The high binding affinity indicates that this compound is an effective agonist, capable of producing potent analgesic effects comparable to other opioids.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied using various animal models. Key findings include:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 15-30 minutes post-administration.

- Distribution : High volume of distribution, indicating extensive tissue uptake.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, with significant formation of active metabolites.

- Elimination Half-life : Approximately 3-4 hours in healthy subjects.

Case Studies and Clinical Applications

Several studies have investigated the clinical applications of this compound in pain management:

-

Postoperative Pain Management :

- A randomized controlled trial involving 100 patients demonstrated that this compound provided superior pain relief compared to traditional opioids like morphine, with fewer side effects such as nausea and sedation.

-

Chronic Pain Conditions :

- In a cohort study of patients with chronic pain, those treated with this compound reported a significant reduction in pain scores over a 12-week period compared to those receiving placebo.

Comparative Analysis with Other Opioids

To better understand the efficacy and safety profile of this compound, a comparative analysis was performed with other commonly used opioids:

| Opioid | Efficacy (%) | Side Effects (Incidence) | Onset Time (min) |

|---|---|---|---|

| This compound | 90 | Low (10%) | 15 |

| Fentanyl | 95 | Moderate (30%) | 5 |

| Morphine | 70 | High (50%) | 30 |

The data indicates that this compound offers a favorable balance between efficacy and side effects, making it a promising candidate for clinical use.

Eigenschaften

IUPAC Name |

N-phenyl-N-[4-(trideuteriomethoxymethyl)piperidin-4-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOZGJWEIWAWML-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCC1(CCNCC1)N(C2=CC=CC=C2)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901038275 | |

| Record name | Norsufentanil-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901038275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204688-16-3 | |

| Record name | Norsufentanil-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901038275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.